(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1025666-41-4
VCID: VC5085323
InChI: InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14-
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C20H19BrClN3O2S
Molecular Weight: 480.81

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile

CAS No.: 1025666-41-4

Cat. No.: VC5085323

Molecular Formula: C20H19BrClN3O2S

Molecular Weight: 480.81

* For research use only. Not for human or veterinary use.

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile - 1025666-41-4

Specification

CAS No. 1025666-41-4
Molecular Formula C20H19BrClN3O2S
Molecular Weight 480.81
IUPAC Name (Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14-
Standard InChI Key AZOGVEKKODODNU-RGEXLXHISA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₉BrClN₃O₂S, reflects a hybrid structure integrating sulfonamide, piperazine, and aromatic functionalities. Key features include:

  • A Z-configured prop-2-enenitrile backbone, ensuring stereochemical specificity.

  • A 4-bromobenzenesulfonyl group at position 2, contributing to electrophilic reactivity.

  • A 4-(5-chloro-2-methylphenyl)piperazine substituent at position 3, enabling receptor interaction.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight480.81 g/mol
IUPAC Name(Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br
InChI KeyAZOGVEKKODODNU-RGEXLXHISA-N

The stereochemistry, confirmed by the Z-configuration (InChI descriptor), critically influences binding affinity to biological targets.

Synthesis and Derivative Development

Key Synthetic Pathways

Synthesis involves multi-step reactions, leveraging 4-bromobenzenesulfonyl chloride as a precursor :

  • Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with a prop-2-enenitrile intermediate under basic conditions.

  • Piperazine Coupling: Introducing the 4-(5-chloro-2-methylphenyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.

  • Stereochemical Control: Optimizing reaction conditions (e.g., temperature, catalysts) to favor the Z-isomer.

Table 2: Precursor Roles

PrecursorRoleSource
4-Bromobenzenesulfonyl chlorideSulfonyl group donorFisher Scientific
4-(5-Chloro-2-methylphenyl)piperazinePiperazine scaffold providerPatent WO2022032073A2

Patented methodologies for analogous sulfonamides highlight the use of microwave-assisted synthesis to enhance yield and purity .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • The bromobenzenesulfonyl group enhances membrane permeability and target engagement.

  • The chlorophenyl-piperazine moiety likely interacts with hydrophobic enzyme pockets, as seen in serotonin receptor antagonists .

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Predicted properties using SwissADME:

  • Lipophilicity (LogP): ~4.2 (moderate, favoring blood-brain barrier penetration).

  • Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating prodrug formulations.

  • CYP450 Interactions: High affinity for CYP3A4, risking drug-drug interactions.

Future Directions and Applications

Synthetic Optimization

  • Chiral Resolution: Developing enantioselective routes to isolate pharmacologically active isomers.

  • Prodrug Design: Incorporating phosphate esters to improve bioavailability.

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